molecular formula C13H21F3N2O3 B1525017 2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate CAS No. 1311313-76-4

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate

Cat. No.: B1525017
CAS No.: 1311313-76-4
M. Wt: 310.31 g/mol
InChI Key: HCRMWWGTBNMZJJ-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate is a chemical compound with the CAS Number: 1311313-76-4 . It has a molecular weight of 310.32 and is used in various applications in scientific research, including drug discovery, organic synthesis, and catalysis studies.


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2 . This code provides a specific string of characters that represent the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound is a powder and it’s stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Research on Related Compounds

  • Synthesis and Reactivity in Organic Chemistry : Research on related heterocyclic compounds and their reactivity provides a foundation for understanding how "2,2,2-Trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate" might be synthesized and used in organic synthesis. For instance, studies on the reactivity of indolylmethylium ions with nucleophiles offer insights into synthetic strategies that could be applied to similar trifluoroethyl and morpholinylmethyl functionalized compounds (E. Follet, G. Berionni, P. Mayer, H. Mayr, 2015).

  • Stereochemistry and Conformational Studies : Research on N-Trifyl substituted 1,4-diheterocyclohexanes explores stereochemistry and the Perlin effect, offering a glimpse into how conformational dynamics can influence the properties and reactivity of heterocyclic compounds. Such studies are crucial for designing molecules with desired biological or chemical properties (B. Shainyan, I. Ushakov, L. L. Tolstikova, A. Koch, E. Kleinpeter, 2008).

  • Application in Peptide Synthesis : The structural basis for the superiority of certain morpholinium and piperidinium salts in peptide synthesis highlights their utility as modular coupling reagents. This research underscores the importance of heterocyclic compounds in facilitating bond formation in complex organic molecules, which could extend to the use of "this compound" in similar synthetic applications (A. Olczak, M. Blaszczyk, M. Główka, B. Kolesińska, Z. Kaminski, 2008).

  • Ionic Liquid Crystals : Studies on piperidinium, piperazinium, and morpholinium ionic liquid crystals demonstrate the potential of heterocyclic compounds in material science, particularly in creating materials with unique phase behavior and properties. Such research may inspire the exploration of "this compound" in the development of new materials or liquid crystals (K. Lava, K. Binnemans, T. Cardinaels, 2009).

Properties

IUPAC Name

2,2,2-trifluoroethyl 3-(morpholin-4-ylmethyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21F3N2O3/c14-13(15,16)10-21-12(19)18-3-1-2-11(9-18)8-17-4-6-20-7-5-17/h11H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRMWWGTBNMZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC(F)(F)F)CN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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